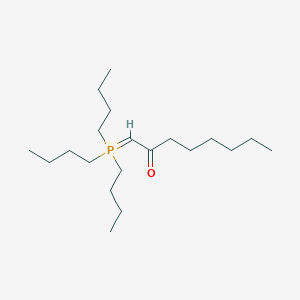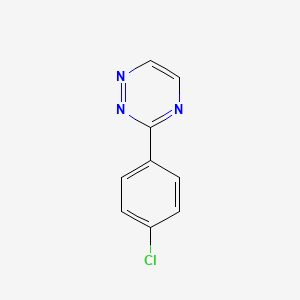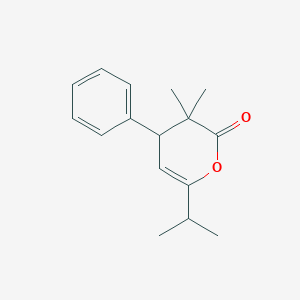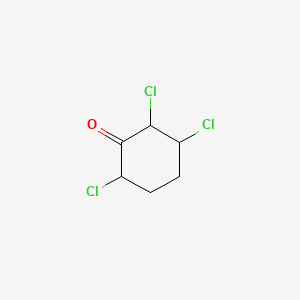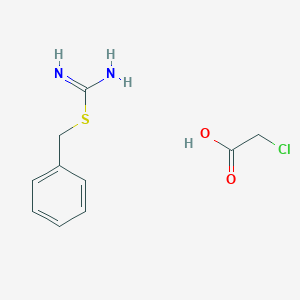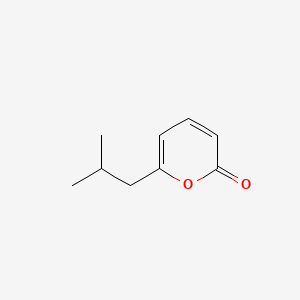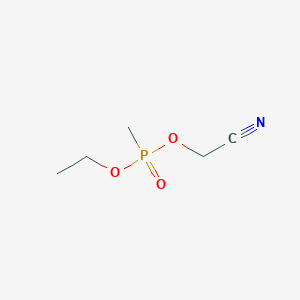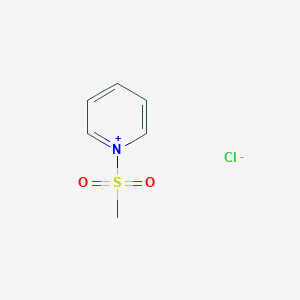
1,6-Diazacycloundecane-7,11-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-Diazacycloundecane-7,11-dione is a cyclic compound with the molecular formula C₉H₁₆N₂O₂. It is a member of the diazacycloundecane family, characterized by a 12-membered ring containing two nitrogen atoms and two ketone groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,6-Diazacycloundecane-7,11-dione can be synthesized through several methods. One common approach involves the cyclization of linear precursors containing amine and ketone functionalities. For instance, the reaction of 1,6-diaminohexane with a suitable diketone under acidic conditions can yield the desired cyclic product. The reaction typically requires a solvent such as methanol or ethanol and is conducted at elevated temperatures to facilitate cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
1,6-Diazacycloundecane-7,11-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The nitrogen atoms in the ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Alcohol derivatives.
Substitution: Various substituted diazacycloundecane derivatives.
Wissenschaftliche Forschungsanwendungen
1,6-Diazacycloundecane-7,11-dione has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug design and development.
Industry: Utilized in the synthesis of advanced materials and polymers
Wirkmechanismus
The mechanism of action of 1,6-diazacycloundecane-7,11-dione involves its interaction with molecular targets through its nitrogen and ketone functionalities. These interactions can lead to the formation of coordination complexes or the inhibition of specific enzymes. The compound’s ability to form stable complexes with metal ions makes it useful in catalysis and materials science .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,6-Dioxacyclododecane-7,12-dione: Similar structure but with oxygen atoms instead of nitrogen.
Spiro[5.5]undecane derivatives: Compounds with similar ring structures but different functional groups
Eigenschaften
CAS-Nummer |
57531-06-3 |
|---|---|
Molekularformel |
C9H16N2O2 |
Molekulargewicht |
184.24 g/mol |
IUPAC-Name |
1,6-diazacycloundecane-7,11-dione |
InChI |
InChI=1S/C9H16N2O2/c12-8-4-3-5-9(13)11-7-2-1-6-10-8/h1-7H2,(H,10,12)(H,11,13) |
InChI-Schlüssel |
VLFRNDQSMNECKH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCNC(=O)CCCC(=O)NC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


